3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
Overview
Description
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, or 3-O-benzoylpropionic acid (3-O-BPA), is a carboxylic acid that is widely used in scientific research. It is a derivative of the aromatic benzoxazole group, and is unique in its ability to interact with a wide range of biological molecules. It has been used extensively in the study of enzyme kinetics and protein-ligand interactions. In addition, 3-O-BPA has been used as a tool for drug design, as it can be used to mimic the binding of small molecules to proteins.
Scientific Research Applications
Proteomics Research
This compound is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Pharmacological Applications
There is a patent that mentions the use of a similar compound in the manufacture of a medicament for the treatment of a disorder or condition mediated by KMO . KMO is an enzyme that plays a crucial role in the kynurenine pathway, which is involved in the metabolism of the amino acid tryptophan. It’s possible that “3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid” could have similar applications.
Chemical Synthesis
The compound has been used in the synthesis of 3-alkylbenzoxazolones from nitroarenes . This suggests that it could be used as a reagent or intermediate in various chemical synthesis processes.
Safety and Handling Research
The compound’s Material Safety Data Sheet (MSDS) provides information on its hazards, handling, storage, and disposal . This information is crucial for researchers and professionals who handle this compound in a laboratory or industrial setting.
Biochemical Research
Given its complex structure and unique properties, “3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid” could be used in various biochemical research applications. For instance, it could be used to study enzyme-substrate interactions, protein folding, and other biochemical processes .
Molecular Biology
The compound could potentially be used in molecular biology research, given its unique molecular structure. It could be used to study molecular interactions, protein-ligand binding, and other related processes .
properties
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9(13)5-6-11-7-3-1-2-4-8(7)15-10(11)14/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLRDVCKJXMASM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13610-59-8 | |
Record name | 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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